2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid
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Overview
Description
2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid is a compound that belongs to the class of imidazolidinones. Imidazolidinones are a group of heterocyclic organic compounds containing a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is characterized by the presence of a p-tolyl group (a benzene ring with a methyl group) attached to the imidazolidinone ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid typically involves the reaction of p-toluidine with glyoxal in the presence of an acid catalyst to form the imidazolidinone ring. The resulting intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include:
Temperature: 70-80°C
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium hydroxide in aqueous medium
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of esters or amides
Scientific Research Applications
2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring with two nitrogen atoms, known for its broad range of biological activities.
Indole: A bicyclic structure with a benzene ring fused to a pyrrole ring, widely studied for its pharmacological properties.
Thiazole: A five-membered ring containing sulfur and nitrogen, known for its presence in various bioactive molecules.
Uniqueness
2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid is unique due to the presence of the p-tolyl group, which imparts specific chemical reactivity and biological activity
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-9-2-4-10(5-3-9)14-7-6-13(12(14)17)8-11(15)16/h2-5H,6-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFXISYYRLDVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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